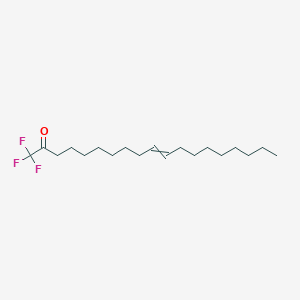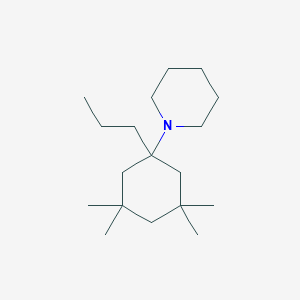![molecular formula C24H43NO2 B12514732 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- CAS No. 748121-24-6](/img/structure/B12514732.png)
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with a tridecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a substituted benzyl halide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenyl derivatives.
科学研究应用
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: Similar structure but with a shorter alkyl chain.
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-: Another similar compound with a different alkyl chain length.
2-Amino-2-methyl-1,3-propanediol: A simpler compound with a methyl group instead of a phenyl group.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
属性
CAS 编号 |
748121-24-6 |
|---|---|
分子式 |
C24H43NO2 |
分子量 |
377.6 g/mol |
IUPAC 名称 |
2-amino-2-[2-(4-tridecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C24H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-14-16-23(17-15-22)18-19-24(25,20-26)21-27/h14-17,26-27H,2-13,18-21,25H2,1H3 |
InChI 键 |
WGZUNRNJZJIWIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)

![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)

![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)



